molecular formula C20H19ClN2O4S B289932 Diethyl 3-amino-4-(4-chlorophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate

Diethyl 3-amino-4-(4-chlorophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate

Cat. No. B289932
M. Wt: 418.9 g/mol
InChI Key: TWBFVWKPOICDEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 3-amino-4-(4-chlorophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate is a chemical compound that belongs to the thienopyridine class of compounds. It has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of Diethyl 3-amino-4-(4-chlorophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various disease processes. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Diethyl 3-amino-4-(4-chlorophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using Diethyl 3-amino-4-(4-chlorophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, this compound is relatively easy to synthesize and is commercially available. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of Diethyl 3-amino-4-(4-chlorophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate. One area of research is to further investigate its anti-cancer properties and to determine its effectiveness in different types of cancer. Another area of research is to study its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for its use in the treatment of various diseases.

Synthesis Methods

The synthesis of Diethyl 3-amino-4-(4-chlorophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of sodium ethoxide to form 3-amino-4-(4-chlorophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dione. This intermediate is then reacted with diethyl malonate in the presence of sodium ethoxide to form the final product.

Scientific Research Applications

Diethyl 3-amino-4-(4-chlorophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate has been extensively studied for its potential use in the treatment of various diseases. Research studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties and can reduce inflammation in various disease conditions. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C20H19ClN2O4S

Molecular Weight

418.9 g/mol

IUPAC Name

diethyl 3-amino-4-(4-chlorophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate

InChI

InChI=1S/C20H19ClN2O4S/c1-4-26-19(24)13-10(3)23-18-15(14(13)11-6-8-12(21)9-7-11)16(22)17(28-18)20(25)27-5-2/h6-9H,4-5,22H2,1-3H3

InChI Key

TWBFVWKPOICDEG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)Cl)C(=C(S2)C(=O)OCC)N)C

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)Cl)C(=C(S2)C(=O)OCC)N)C

Origin of Product

United States

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